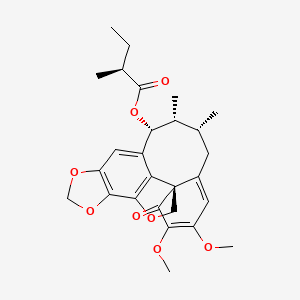
Schiarisanrin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The isolation of Schiarisanrin A typically involves the extraction of Schizandra arisanensis using ethanol. The extract is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and isolation processes.
Análisis De Reacciones Químicas
Types of Reactions: Schiarisanrin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying lignan biosynthesis and metabolism.
Industry: While industrial applications are still under exploration, its biological activities make it a promising candidate for pharmaceutical development.
Mecanismo De Acción
Schiarisanrin A exerts its effects primarily through the inhibition of nitric oxide production. It achieves this by targeting the nitric oxide synthase enzyme in BV-2 cells, with an IC50 value of 9.6 μM . This inhibition helps reduce inflammation and protect cells from cytokine-mediated damage.
Comparación Con Compuestos Similares
Schiarisanrin B: Another lignan isolated from Schizandra arisanensis with similar protective effects against β cell death.
Schisandrin A: A lignan from Schisandra chinensis known for its antioxidant and neuroprotective properties.
Kadsulignan M: A compound from Kadsura coccinea with notable anti-HIV activity.
Uniqueness of Schiarisanrin A: this compound stands out due to its specific inhibitory effects on nitric oxide production, which is not as prominently observed in its similar compounds. This unique property makes it particularly valuable for research into inflammatory and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C27H32O8 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C27H32O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h9-10,13-15,21H,7-8,11-12H2,1-6H3/t13-,14+,15+,21+,27-/m0/s1 |
Clave InChI |
JHTGXHCLRHKLER-ZPNZURAVSA-N |
SMILES isomérico |
CC[C@H](C)C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
SMILES canónico |
CCC(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















